molecular formula C14H18F3N5 B7139571 N-[(1-ethylimidazol-2-yl)methyl]-N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

N-[(1-ethylimidazol-2-yl)methyl]-N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine

Cat. No.: B7139571
M. Wt: 313.32 g/mol
InChI Key: KAHWKDQCAXRRSA-UHFFFAOYSA-N
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Description

N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine is a complex organic compound characterized by the presence of an ethylimidazole group and a trifluoromethyl-substituted pyridine ring

Properties

IUPAC Name

N-[(1-ethylimidazol-2-yl)methyl]-N'-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3N5/c1-2-22-8-7-20-13(22)10-18-5-6-19-12-4-3-11(9-21-12)14(15,16)17/h3-4,7-9,18H,2,5-6,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAHWKDQCAXRRSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1CNCCNC2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the ethylimidazole derivative, followed by the introduction of the pyridine ring with a trifluoromethyl group. The final step involves the formation of the ethane-1,2-diamine linkage under controlled conditions, such as using specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency. This includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The purification process often involves techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine ring or imidazole moiety are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its structural features.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trifluoromethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
  • N-[(1-ethylimidazol-2-yl)methyl]-N’-[4-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine
  • N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(difluoromethyl)pyridin-2-yl]ethane-1,2-diamine

Uniqueness

N-[(1-ethylimidazol-2-yl)methyl]-N’-[5-(trifluoromethyl)pyridin-2-yl]ethane-1,2-diamine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which significantly influences its chemical reactivity and biological activity

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